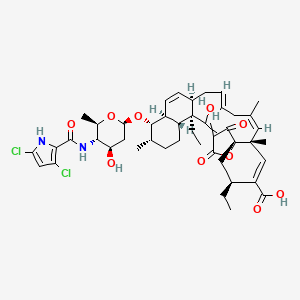
Décatromicin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La décatromicin B est un composé antibiotique puissant isolé d'une souche d'Actinomadura en 1999 . Il appartient à la classe des polykétides spirotétronates et présente une activité antibactérienne significative contre les bactéries Gram-positives et Gram-négatives . La formule moléculaire de la this compound est C45H56Cl2N2O10, et sa masse moléculaire est de 855,9 .
Applications De Recherche Scientifique
Decatromicin B has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of spirotetronate antibiotics . In biology and medicine, Decatromicin B is investigated for its potential to combat antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, it is utilized in microbiological research to explore bacterial transcription mechanisms and the development of resistance to transcription inhibitors .
Mécanisme D'action
Decatromicin B is a tetronic acid isolated from a strain of Actinomadura in 1999 . It is a potent antibiotic with activity against antibiotic sensitive and resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Target of Action
Decatromicin B primarily targets Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus .
Mode of Action
It is known that it exhibits its antibiotic activity by interacting with its bacterial targets
Biochemical Pathways
It is known that it has a significant impact on the growth of MRSA , suggesting that it may interfere with essential biochemical pathways in these bacteria.
Pharmacokinetics
Decatromicin B is soluble in ethanol, methanol, DMF, and DMSO .
Result of Action
Decatromicin B shows potent antibiotic activity against antibiotic-sensitive and resistant strains such as MRSA
Analyse Biochimique
Biochemical Properties
Decatromicin B interacts with bacterial RNA polymerase, a crucial enzyme in the transcription process . By binding to this enzyme, Decatromicin B disrupts the transcription process, which is critical for bacterial gene expression . This interaction inhibits the synthesis of mRNA, thereby preventing the production of proteins necessary for bacterial survival and proliferation .
Cellular Effects
Decatromicin B has shown potent antibacterial activity against Gram-positive bacteria, including several strains of S. aureus . It is particularly effective against methicillin-resistant S. aureus (MRSA), as well as M. luteus, B. subtilis, and C. bovis . The compound’s ability to inhibit RNA polymerase disrupts essential cellular processes, leading to the death of the bacteria .
Molecular Mechanism
The molecular mechanism of Decatromicin B involves its binding to bacterial RNA polymerase . This binding disrupts the transcription process, inhibiting the synthesis of mRNA and, consequently, the production of proteins necessary for bacterial survival and proliferation . This mechanism of action makes Decatromicin B a potent antibiotic, particularly against antibiotic-resistant strains .
Temporal Effects in Laboratory Settings
While specific temporal effects of Decatromicin B in laboratory settings are not widely reported, it is known that the compound is soluble in ethanol, methanol, DMF, and DMSO
Metabolic Pathways
Given its interaction with bacterial RNA polymerase, it is likely that Decatromicin B plays a role in the transcription process
Méthodes De Préparation
La décatromicin B est généralement isolée du bouillon de fermentation d'espèces d'Actinomadura . Les voies de synthèse de la this compound impliquent des voies complexes de synthases de polykétides, qui sont responsables de l'assemblage de sa structure moléculaire complexe . Les méthodes de production industrielle se concentrent sur l'optimisation des conditions de fermentation pour maximiser le rendement, y compris le contrôle du pH, de la température et de l'apport en nutriments .
Analyse Des Réactions Chimiques
La décatromicin B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent des dérivés avec des groupes fonctionnels modifiés, qui peuvent améliorer ou modifier les propriétés antibactériennes du composé .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée pour étudier les relations structure-activité des antibiotiques spirotétronates . En biologie et en médecine, la this compound est étudiée pour son potentiel à lutter contre les souches bactériennes résistantes aux antibiotiques, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) . De plus, elle est utilisée en recherche microbiologique pour explorer les mécanismes de transcription bactérienne et le développement de la résistance aux inhibiteurs de la transcription .
Mécanisme d'action
Le mécanisme d'action de la this compound implique le ciblage de l'ARN polymérase bactérienne . En se liant à cette enzyme essentielle, la this compound perturbe le processus de transcription, qui est essentiel pour l'expression des gènes bactériens . Cette interaction inhibe la synthèse de l'ARN messager, empêchant ainsi la production de protéines nécessaires à la survie et à la prolifération des bactéries .
Comparaison Avec Des Composés Similaires
La décatromicin B est structurellement apparentée à d'autres composés spirotétronates tels que la pyrrolosporine B et la BE-45722B . Ces composés partagent des propriétés antibactériennes similaires mais diffèrent dans leurs structures moléculaires et leurs substituants spécifiques . La this compound est unique en raison de son activité puissante contre un large spectre de bactéries et de sa cytotoxicité relativement faible contre les cellules humaines .
Des composés similaires comprennent :
- Pyrrolosporine B
- BE-45722B
- BE-45722C
La this compound se distingue par son efficacité contre les bactéries Gram-positives et Gram-négatives, ce qui en fait un outil précieux dans la lutte contre les infections résistantes aux antibiotiques .
Propriétés
IUPAC Name |
(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXASMGHNZATD-KUDIZNKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56Cl2N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the antibacterial activity profile of Decatromicin B?
A1: Decatromicin B demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it exhibited an MIC90 (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) between 1–3 μM against Gram-positive Staphylococcus aureus and between 12–36 μM against Gram-negative Acinetobacter baumannii []. This highlights its potential as a broad-spectrum antibacterial agent. Additionally, Decatromicin B showed weak or no cytotoxic activity against human lung cancer cell line A549, indicating a potential for therapeutic safety [].
Q2: Is there any information on the mechanism of action of Decatromicin B?
A2: Unfortunately, the provided research paper [] focuses primarily on the isolation, structural characterization, and antibacterial screening of Decatromicin B and related compounds. The study does not delve into the specific mechanism of action or target interaction of Decatromicin B. Further research is needed to elucidate these crucial aspects of its antibacterial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
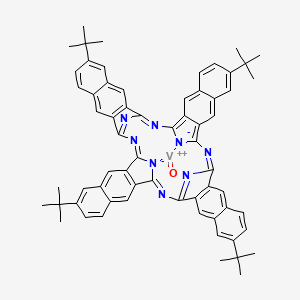



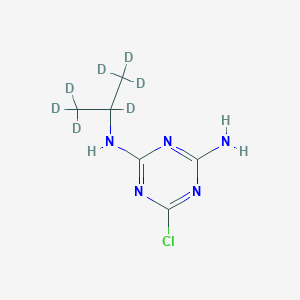
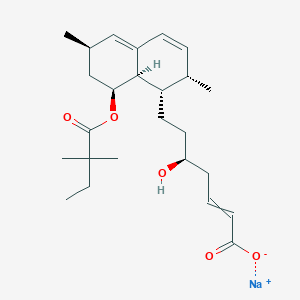

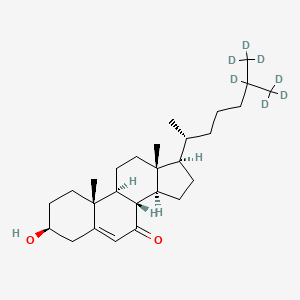
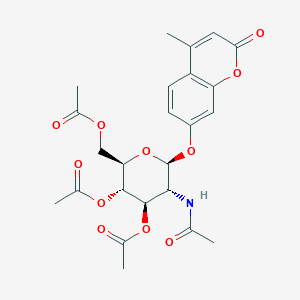

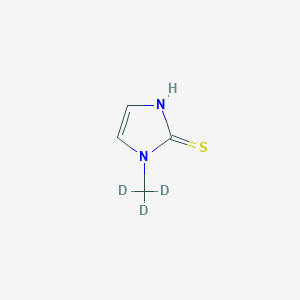
![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)
